[1-(2-Fluorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

Catalog No.
S15522435
CAS No.
M.F
C18H25FN2O
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2-Fluorobenzyl)piperidin-3-yl](piperidin-1-yl)...

Product Name

[1-(2-Fluorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

IUPAC Name

[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H25FN2O/c19-17-9-3-2-7-15(17)13-20-10-6-8-16(14-20)18(22)21-11-4-1-5-12-21/h2-3,7,9,16H,1,4-6,8,10-14H2

InChI Key

FYFRKLHNAOOZII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3F

The compound 1-(2-Fluorobenzyl)piperidin-3-ylmethanone is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring and a fluorobenzyl substituent. The chemical formula for this compound is C19_{19}H24_{24}F1_{1}N2_{2}O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The compound's structure can be visualized as having a central piperidin-1-yl group connected to a methanone functional group and a 2-fluorobenzyl moiety at the 3-position of another piperidine ring. This unique arrangement suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

The chemical reactivity of 1-(2-Fluorobenzyl)piperidin-3-ylmethanone can involve several types of reactions:

  • Nucleophilic Substitution: The fluorine atom in the 2-fluorobenzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The methanone group can participate in condensation reactions with various nucleophiles, potentially leading to the formation of more complex structures.
  • Reduction Reactions: The ketone functionality may be reduced to an alcohol under appropriate conditions, altering the compound’s pharmacological properties.

The synthesis of 1-(2-Fluorobenzyl)piperidin-3-ylmethanone typically involves multi-step organic synthesis techniques:

  • Formation of Piperidine Rings: Starting from commercially available piperidine derivatives, ring closures can be achieved through cyclization reactions.
  • Fluorobenzyl Substitution: The introduction of the 2-fluorobenzyl group can be accomplished via nucleophilic aromatic substitution or Friedel-Crafts alkylation.
  • Methanone Functionalization: The final step involves the introduction of the methanone moiety, often through acylation reactions using acyl chlorides or anhydrides.

The primary applications of 1-(2-Fluorobenzyl)piperidin-3-ylmethanone lie in medicinal chemistry and drug development:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new therapeutic agents targeting neurological disorders.
  • Research Tool: It can serve as a reference compound in studies exploring the structure-activity relationship in piperidine derivatives.

Interaction studies involving this compound would focus on its binding affinity and selectivity towards various biological targets:

  • Receptor Binding Assays: Evaluating interactions with neurotransmitter receptors such as serotonin and dopamine receptors.
  • Enzyme Inhibition Studies: Investigating potential inhibitory effects on enzymes involved in neurotransmitter metabolism.
  • Cell-Based Assays: Assessing the compound's effects on cell viability and signaling pathways in neuronal models.

These studies are crucial for understanding the pharmacological potential and safety profile of the compound.

Several compounds share structural similarities with 1-(2-Fluorobenzyl)piperidin-3-ylmethanone, which can be compared based on their functional groups and biological activities:

Compound NameStructureKey FeaturesBiological Activity
1-(4-Fluorobenzyl)piperidin-3-yl)(piperidin-1-yl)methanoneC19_{19}H24_{24}F1_{1}N2_{2}OSimilar piperidine core; different fluorobenzene positionPotential antidepressant
4-(2-Fluorobenzoyl)piperidineC16_{16}H18_{18}F1_{1}N1_{1}OContains a benzoyl group instead of methanoneAnalgesic properties
N-(2-Fluorobenzyl)-N-methylpiperidineC15_{15}H18_{18}F1_{1}N1_{1}Methyl substitution; no ketone functionalityAntipsychotic effects

These comparisons highlight the uniqueness of 1-(2-Fluorobenzyl)piperidin-3-ylmethanone, particularly its dual piperidine structure and methanone group, which may enhance its pharmacological profile compared to other derivatives.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

304.19509159 g/mol

Monoisotopic Mass

304.19509159 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-14-2024

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